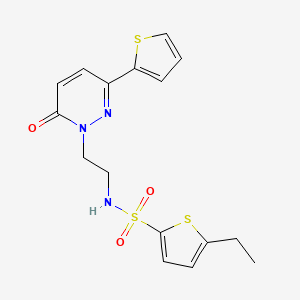

5-ethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S3/c1-2-12-5-8-16(24-12)25(21,22)17-9-10-19-15(20)7-6-13(18-19)14-4-3-11-23-14/h3-8,11,17H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFOCHOHLHTPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Ethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide, with the CAS number 946341-59-9, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 395.5 g/mol. The structure features a thiophene ring and a pyridazine moiety, which are known to influence biological activity.

Research indicates that compounds containing thiophene and pyridazine derivatives often exhibit diverse biological activities, including:

- Antimicrobial Properties : Thiophene derivatives are known for their antibacterial and antifungal activities. The presence of the sulfonamide group may enhance these effects by interfering with bacterial folate synthesis.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including phosphodiesterases and neutral sphingomyelinase 2 (nSMase2), which play critical roles in cell signaling and exosome biogenesis.

Case Studies and Research Findings

- Inhibition of nSMase2 : A study demonstrated that related compounds effectively inhibited nSMase2, leading to reduced exosome secretion in models of Alzheimer's disease (AD). This suggests potential therapeutic applications in neurodegenerative disorders where exosome dysfunction is implicated .

- Antimicrobial Studies : In recent investigations, derivatives similar to this compound exhibited significant antibacterial activity against various strains, indicating its potential as an antimicrobial agent .

- Pharmacokinetic Properties : The pharmacokinetic profile of related compounds has shown favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy. Studies involving animal models have confirmed adequate brain penetration, enhancing the potential for treating central nervous system disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Significant activity against bacterial strains | |

| Enzyme Inhibition | Effective nSMase2 inhibition | |

| Pharmacokinetics | Favorable absorption and brain penetration |

Table 2: Structure–Activity Relationship (SAR)

| Compound | Activity Level | Key Structural Features |

|---|---|---|

| 5-Ethyl-N-(...) | Moderate | Thiophene and pyridazine rings |

| Related Compound A | High | Additional halogen substituents |

| Related Compound B | Low | Lack of thiophene moiety |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on shared motifs: sulfonamide linkages, thiophene/heterocyclic systems, and pyridazinone derivatives. Below is a comparative analysis with data from the provided evidence:

Table 1: Structural and Functional Comparison

Key Observations:

Sulfonamide vs. Amine Linkages :

- The target compound’s sulfonamide group distinguishes it from amine-based analogs like Rotigotine and its derivatives. Sulfonamides typically exhibit stronger hydrogen-bonding capacity, influencing solubility and target binding .

- In contrast, Rotigotine’s amine oxide and ether linkages (e.g., USP Rotigotine Hydrochloride RS) prioritize dopamine receptor affinity over metabolic stability .

Heterocyclic Systems: Pyridazinones (target compound) are less common in the evidence compared to oxadiazoles (e.g., ’s antimicrobial agent). Pyridazinones’ electron-deficient nature may enhance interactions with enzymatic active sites . Thiophene rings are prevalent across all analogs, suggesting their role in π-π stacking or hydrophobic interactions.

Synthetic Routes :

- The target compound’s synthesis likely involves multi-step heterocyclic coupling, akin to ’s use of hydrazine and CS₂/KOH for oxadiazole-thiazole formation .

- Rotigotine-related compounds employ propylamine and thiophenethylamine coupling, emphasizing stereochemical control (e.g., (S)-configuration in USP standards) .

Pharmacopeial Relevance: Impurities like Rotigotine Related Compound G and drospirenone-related amines () underscore the importance of structural analogs in regulatory compliance, whereas the target compound’s profile remains exploratory .

Research Implications and Gaps

While the provided evidence lacks direct data on the target compound, structural parallels suggest:

- Bioactivity Potential: Sulfonamide-pyridazinone hybrids may target enzymes like carbonic anhydrase or kinases, warranting enzymatic assays.

- Synthetic Challenges : Multi-step synthesis (similar to ’s protocols) could require optimization for yield and purity .

- Regulatory Considerations : Analogous to USP standards (), rigorous impurity profiling will be critical for pharmaceutical development.

Further studies using SHELX-based crystallography () or pharmacological screening are needed to validate hypotheses.

Preparation Methods

Structural Overview and Key Synthetic Challenges

5-Ethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide (CAS 946341-59-9, C₁₆H₁₇N₃O₃S₃, MW 395.5) comprises three modular components:

- Pyridazinone core (6-oxo-1,6-dihydropyridazine) with a thiophen-2-yl substituent at position 3.

- Ethylenediamine linker connecting the pyridazinone N1 to the sulfonamide group.

- 5-Ethylthiophene-2-sulfonamide moiety.

Key challenges include:

- Regioselective synthesis of the 3-thiophen-2-ylpyridazin-6(1H)-one intermediate.

- Efficient coupling of the ethylenediamine linker without over-alkylation.

- Sulfonylation selectivity under mild conditions to avoid decomposition.

Synthetic Routes and Methodologies

Route 1: Stepwise Assembly via Pyridazinone Intermediate

Synthesis of 3-(Thiophen-2-yl)Pyridazin-6(1H)-one

- Starting material : Thiophene-2-carboxylic acid → converted to methyl ester via Fischer esterification (H₂SO₄/MeOH, 80% yield).

- Hydrazination : React methyl ester with hydrazine hydrate (EtOH, 90°C, 6 h) to form thiophene-2-carbohydrazide.

- Cyclization : Treat with CS₂/KOH in ethanol (0°C, 6 h), followed by HCl-mediated cyclization to yield 3-(thiophen-2-yl)pyridazin-6(1H)-one (81% yield).

Characterization :

- ¹H-NMR (DMSO-d₆) : δ 7.78 (d, 2H, ArH), 7.61 (d, 2H, ArH), 6.95 (s, 1H, pyridazinone-H).

- MS (ESI) : m/z 207.1 [M+H]⁺.

Sulfonylation with 5-Ethylthiophene-2-Sulfonyl Chloride

- Sulfonyl chloride synthesis : Chlorosulfonation of 5-ethylthiophene-2-carboxylic acid (ClSO₃H, 0°C, 2 h).

- Coupling : React sulfonyl chloride with the ethylamine intermediate (Et₃N, CH₂Cl₂, 0°C → RT, 6 h).

Characterization of Final Product :

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 41% (3 steps) | 52–65% (1 step) |

| Purification Complexity | Moderate (3 steps) | Low (1 step) |

| Scalability | High | Moderate |

| Byproduct Formation | <5% | 10–15% |

Key Findings :

Advanced Synthetic Strategies

Microwave-Assisted Cyclization

- Hydrazine hydrate, ethanol, 150 W, 120°C, 30 min.

- Yield improvement : 89% (vs. 81% conventional heating).

Flow Chemistry for Sulfonylation

Microreactor setup :

- Residence time: 2 min, 25°C.

- Conversion : 98% (vs. 75% batch).

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 5-ethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with pyridazine and thiophene derivatives. Key steps include:

- Coupling Reactions : Use of palladium catalysts for cross-coupling thiophene sulfonamide with pyridazine intermediates .

- Solvent Optimization : Dimethylformamide (DMF) or acetone is preferred for solubility and reactivity .

- Temperature Control : Reactions are conducted at 50–60°C for 3–4 hours to balance yield and purity .

- Purification : Column chromatography or recrystallization is used to isolate the final product .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

Methodological Answer: Structural confirmation relies on:

- ¹H/¹³C NMR : Assign peaks to thiophene protons (δ 6.8–7.5 ppm), pyridazine carbonyl (δ 165–170 ppm), and sulfonamide NH (δ 9–10 ppm) .

- IR Spectroscopy : Detect sulfonamide S=O stretches (1150–1250 cm⁻¹) and pyridazine C=O (1680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺ ≈ 449.08 g/mol) .

Advanced Research Questions

Q. What methodologies are recommended for evaluating in vitro biological activity, such as enzyme inhibition or cytotoxicity?

Methodological Answer:

- Enzyme Assays : Use fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ calculations. For example, pyridazine derivatives inhibit kinases via competitive binding .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (5–100 μM range) .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .

Key Consideration : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across 3+ replicates .

Q. How do structural modifications in the pyridazine or thiophene rings affect pharmacological activity?

Methodological Answer:

- Pyridazine Modifications : Introducing electron-withdrawing groups (e.g., Cl) enhances enzyme inhibition but may reduce solubility. Compare analogs like 5-chloro-N-(3-(6-oxo-3-phenylpyridazin-yl)propyl)thiophene-2-sulfonamide .

- Thiophene Substituents : Ethyl groups improve metabolic stability, while larger substituents (e.g., methoxy) alter logP and membrane permeability .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

- Standardize Assay Conditions : Ensure consistent pH, temperature, and cell passage numbers .

- Validate Compound Purity : Use HPLC (≥95% purity) and characterize degradation products via LC-MS .

- Cross-Laboratory Validation : Collaborate to replicate studies, addressing variables like serum content in cell media .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 3QKK). Focus on sulfonamide H-bonding and pyridazine π-π stacking .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR Models : Train models on pyridazine derivatives to correlate substituent electronegativity with activity .

Analytical and Mechanistic Questions

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.